![molecular formula C11H12O5 B14842675 [3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14842675.png)
[3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid is an organic compound with the molecular formula C10H12O5 It is characterized by the presence of a methoxy group and a methoxycarbonyl group attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the esterification of 3-methoxy-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of an acetic acid moiety through a Friedel-Crafts acylation reaction. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3-methoxy-5-formylphenylacetic acid or 3-methoxy-5-carboxyphenylacetic acid.
Reduction: Formation of 3-methoxy-5-(hydroxymethyl)phenylacetic acid.
Substitution: Formation of 3-methoxy-5-nitrophenylacetic acid or 3-methoxy-5-bromophenylacetic acid.
Scientific Research Applications
Chemistry
In chemistry, [3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or antioxidant properties, making it a candidate for further investigation in drug discovery and development.
Medicine
In the medical field, this compound is explored for its potential therapeutic applications. It may be used in the design of novel pharmaceuticals targeting specific diseases or conditions.
Industry
Industrially, this compound finds applications in the production of specialty chemicals and intermediates. It may be used in the manufacture of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of [3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function. The acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylacetic acid
- 2-Methoxyphenylacetic acid
- 4-Methoxyphenylacetic acid
Uniqueness
Compared to similar compounds, [3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid is unique due to the presence of both methoxy and methoxycarbonyl groups on the phenyl ring. This dual functionalization imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(3-methoxy-5-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O5/c1-15-9-4-7(5-10(12)13)3-8(6-9)11(14)16-2/h3-4,6H,5H2,1-2H3,(H,12,13) |
InChI Key |
BKRAQWFDYZBFKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



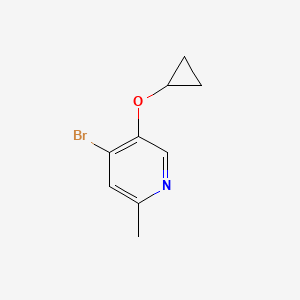
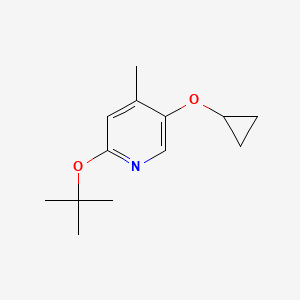
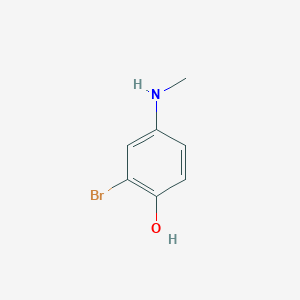
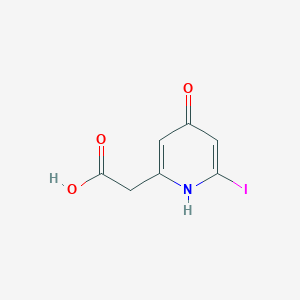

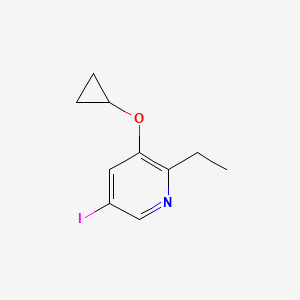
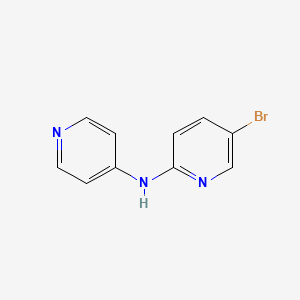

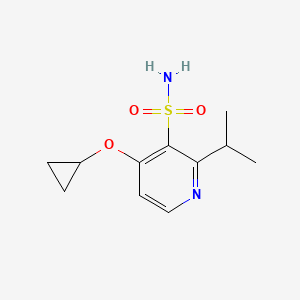

![(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol](/img/structure/B14842657.png)
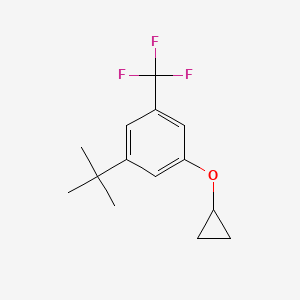
![[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14842665.png)
